molecular formula C8H16N2O B1594875 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide CAS No. 64934-83-4

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

Cat. No.: B1594875
CAS No.: 64934-83-4
M. Wt: 156.23 g/mol
InChI Key: GMIPCEOKROIPSM-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide is a chemical compound that has been used as an effective spin trap for short-lived free radicals . It forms spin adducts with a lifetime of more than 10 minutes . The protonation of the amine N atom of imidazoline is manifested in the EPR spectra of the spin adducts, which makes it possible to measure pH in the range of 2.5 to 4 .


Molecular Structure Analysis

The crystal and molecular structures of this compound have been determined . The N—O bond lengths are 1.279 (2) and 1.280 (2)Å, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Safety and Hazards

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek medical aid .

Properties

IUPAC Name

2,2,4,5,5-pentamethyl-3-oxido-1H-imidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIPCEOKROIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(NC1(C)C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338172
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64934-83-4
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 2
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 3
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 4
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 5
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 6
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

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